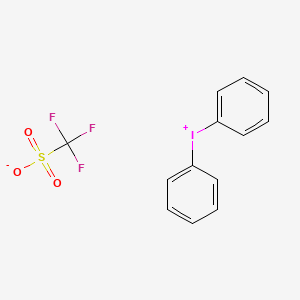![molecular formula C13H10F3NO2S B1363533 2-[3-(三氟甲基)苯基]-1,3-噻唑-4-羧酸乙酯 CAS No. 132089-39-5](/img/structure/B1363533.png)
2-[3-(三氟甲基)苯基]-1,3-噻唑-4-羧酸乙酯
描述
Molecular Structure Analysis
While the specific molecular structure analysis of Ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate is not available, similar compounds have been analyzed using techniques such as FT-IR, NMR, and DFT . Additionally, single crystal X-Ray and Hirshfeld Surface Analysis have been used for other compounds .科学研究应用
合成和化学性质
2-[3-(三氟甲基)苯基]-1,3-噻唑-4-羧酸乙酯因其合成各种化合物的潜力而受到探索。Boy 和 Guernon (2005) 进行的一项研究表明,它可通过二级胺的迈克尔加成反应用作 4-(三氟甲基)-2-(氨基乙基)噻唑-5-羧酸乙酯类似物的先驱 (Boy & Guernon, 2005)。此外,Idhayadhulla 等人 (2010) 合成了一种新化合物,3,5-二甲基-4-[(4-苯基-1,3-噻唑-2-基)氨基甲酰基]-1H-吡咯-2-羧酸乙酯,采用胺化方法并通过各种光谱技术对其进行表征 (Idhayadhulla 等人,2010)。
药物应用
该化合物也已用于药物研究。例如,Sonar 等人 (2020) 的一项研究合成了一系列噻唑化合物,使用 2-(4-羟基苯基)-4-甲基噻唑-5-羧酸乙酯,并测试了它们对乳腺癌细胞 MCF7 的抗癌活性 (Sonar 等人,2020)。
光物理和抗菌性能
Amati 等人 (2010) 的研究探索了 2-芳基噻唑-5-羧酸乙酯的光物理反应和单线态氧活化特性,突出了其在光动力治疗中的潜力 (Amati 等人,2010)。此外,Başoğlu 等人 (2013) 研究了含有 1,3-噻唑核的 4-氨基-2-氟苯基哌嗪-1-羧酸乙酯的生物活性,检查了它们的抗菌、抗脂肪酶和抗脲酶活性 (Başoğlu 等人,2013)。
作用机制
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
The mechanism of similar compounds involves a nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for a nucleophilic substitution by a fluoride .
Biochemical Pathways
Similar compounds have been shown to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s molecular weight is 30128 , which may influence its bioavailability.
Result of Action
Similar compounds have been shown to exhibit promising neuroprotective and anti-inflammatory properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
生化分析
Biochemical Properties
Ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The trifluoromethyl group in its structure enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. For instance, it can interact with cytochrome P450 enzymes, affecting their ability to metabolize other substrates . Additionally, it may bind to specific proteins involved in signal transduction pathways, modulating their function and influencing cellular responses.
Cellular Effects
The effects of Ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . By modulating this pathway, the compound can alter the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, Ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate involves its interaction with specific biomolecules at the molecular level. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, it can inhibit the activity of cytochrome P450 enzymes by forming a stable complex with the heme group, preventing the enzyme from metabolizing its substrates . Additionally, the compound can interact with transcription factors, altering their ability to bind to DNA and regulate gene expression. This can lead to changes in the expression of genes involved in various cellular processes, including cell growth and differentiation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods . This degradation can lead to the formation of metabolites that may have different biological activities. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of Ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification processes. Threshold effects have been observed, where a certain dosage level is required to elicit significant biological responses. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
Ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process facilitates the compound’s excretion from the body. Additionally, the compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Transport and Distribution
The transport and distribution of Ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in intracellular compartments . It can interact with transporters such as P-glycoprotein, which facilitates its efflux from cells and influences its distribution within tissues. The compound’s localization and accumulation in specific tissues can impact its biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of Ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects on cellular function . For instance, the presence of a nuclear localization signal can facilitate the compound’s transport into the nucleus, allowing it to interact with transcription factors and regulate gene expression. Similarly, targeting signals can direct the compound to mitochondria, where it can influence mitochondrial function and energy production.
属性
IUPAC Name |
ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2S/c1-2-19-12(18)10-7-20-11(17-10)8-4-3-5-9(6-8)13(14,15)16/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJJUAUWQRNPQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701198805 | |
| Record name | Ethyl 2-[3-(trifluoromethyl)phenyl]-4-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701198805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132089-39-5 | |
| Record name | Ethyl 2-[3-(trifluoromethyl)phenyl]-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132089-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[3-(trifluoromethyl)phenyl]-4-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701198805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-Bis(trifluoromethyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1363450.png)



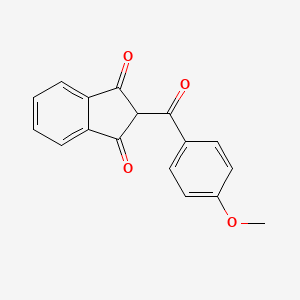
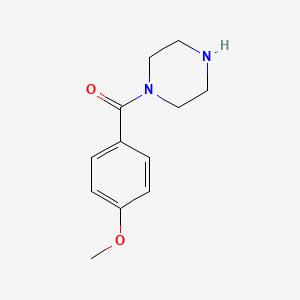
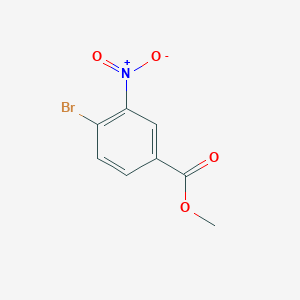
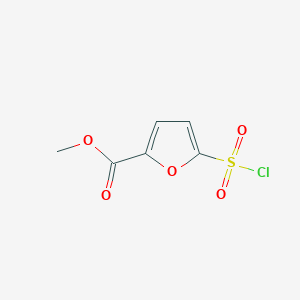
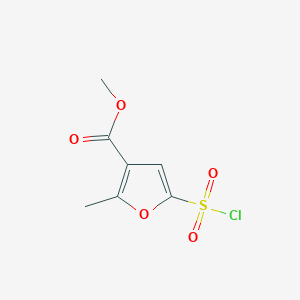
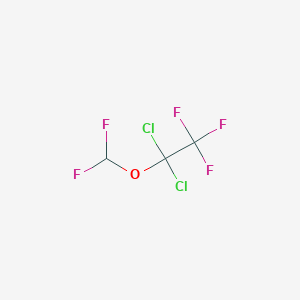
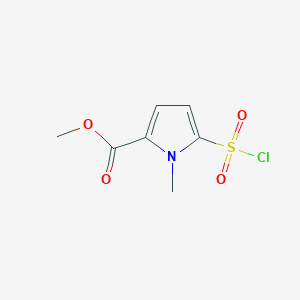
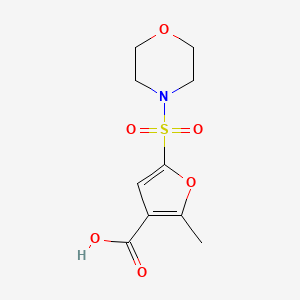
![2-Methyl-1-[4-(methylthio)phenyl]-5-phenyl-1h-pyrrole-3-carboxylic acid](/img/structure/B1363471.png)
